![molecular formula C16H13ClFNO5S B2781741 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-fluorobenzene-1-sulfonamide CAS No. 2310146-79-1](/img/structure/B2781741.png)
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-fluorobenzene-1-sulfonamide
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Overview
Description
The compound appears to contain a bifuran moiety, which is a type of aromatic compound that consists of two furan rings . Bifuran compounds have been identified in human blood and are not naturally occurring metabolites. They are only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
While the specific synthesis process for this compound is not available, bifuran structures have been synthesized via condensation reactions of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the conditions of the Corey–Chaykovsky reaction .Molecular Structure Analysis
The molecular structure of bifuran compounds generally consists of two furan rings. The molecular weight of 2,2’-bifuran is 134.1320 .Chemical Reactions Analysis
Bifuran compounds have been used in the synthesis of various other compounds. For example, [2,2’-Bifuran]-5-carboxaldehyde has been used to synthesize a methacrylated monomer which can be used to cross-link photopolymerized polymers by Diels-Alder reaction .properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO5S/c17-11-8-10(3-4-12(11)18)25(21,22)19-9-13(20)14-5-6-16(24-14)15-2-1-7-23-15/h1-8,13,19-20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHNIMCGZJUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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